1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol is an azo compound characterized by its distinct red color and chemical structure, which consists of a naphthol moiety linked to a 4-methoxy-2-nitrophenyl group via an azo (-N=N-) linkage. The molecular formula for this compound is C₁₆H₁₁N₃O₃, with a molar mass of approximately 293.28 g/mol. It exhibits a melting point range of 248-252 °C and is slightly soluble in hot organic solvents such as toluene and ethanol .
This compound is part of a larger class of azo dyes that are widely recognized for their vibrant colors, making them useful in various applications, including textiles, inks, and biological assays. Its unique structure contributes to its chemical reactivity and biological activity.
Research indicates that azo compounds like 1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol exhibit various biological activities. These include:
The specific biological activity of 1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol requires further investigation to fully understand its potential therapeutic applications.
The synthesis of 1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol typically involves two main steps:
This method yields high purity and good yields of the desired product.
1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol has several notable applications:
Interaction studies involving 1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol focus on its binding affinity with metal ions and other biological molecules. Research has indicated that this compound can form chelates with transition metals, enhancing its stability and modifying its properties . Further studies are needed to explore its interactions with biomolecules and potential implications for drug delivery systems.
Several compounds share structural similarities with 1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol. Here are some notable examples:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
1-(4-Nitrophenylazo)-2-naphthol | C₁₆H₁₁N₃O₃ | Lacks methoxy group; used as an industrial dye |
1-(4-Methoxyphenylazo)-2-naphthol | C₁₇H₁₄N₂O₂ | Contains methoxy group; slightly different color |
1-(4-Aminophenylazo)-2-naphthol | C₁₆H₁₅N₃O₂ | Amino group instead of nitro; potential for reduced toxicity |
1-(p-Sulfophenylazo)-2-naphthol | C₁₆H₁₅N₂O₃S | Sulfonate group increases water solubility |
The uniqueness of 1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol lies in its specific combination of functional groups, which influences its solubility, reactivity, and biological properties compared to these similar compounds.